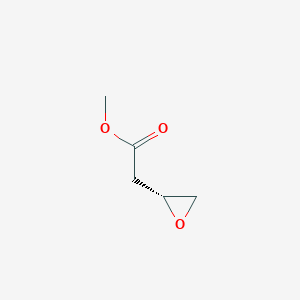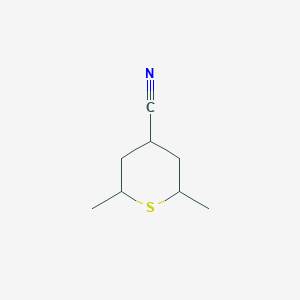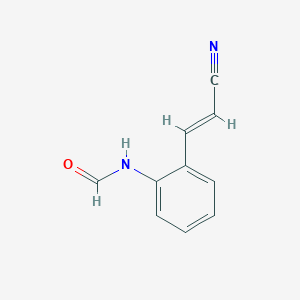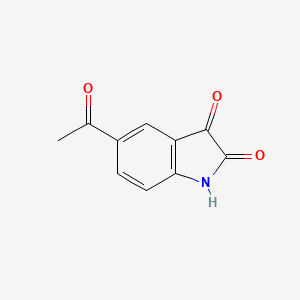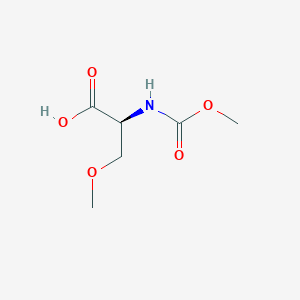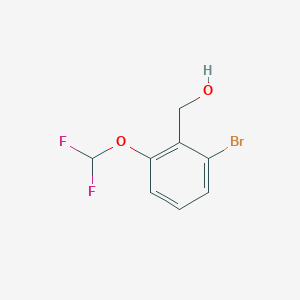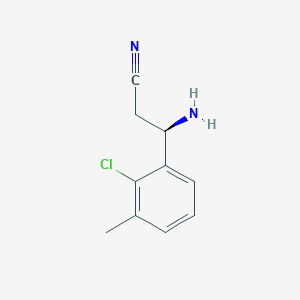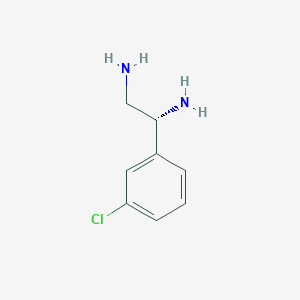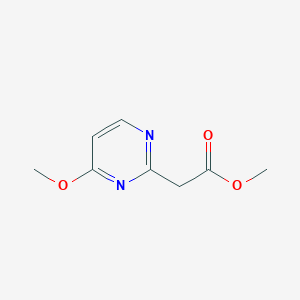
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a dichlorophenyl group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(3,4-dichlorophenyl)-1,3-dioxolane with n-butyllithium in tetrahydrofuran at -78°C for 2 hours.
Addition of Aziridine: The intermediate is then reacted with ®-(-)-N-(tert-Butoxycarbonyl)-2-methylaziridine in tetrahydrofuran at -78 to 0°C for 45 minutes.
Hydrolysis: The final step involves hydrolysis with hydrogen chloride in 1,4-dioxane and water at room temperature for 30 minutes.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various reduced derivatives.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, contributing to its overall biological effects .
Comparison with Similar Compounds
(1S,2S)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R,2R)-1-Amino-1-(3,4-difluorophenyl)propan-2-OL: A similar compound with fluorine substituents instead of chlorine, leading to different reactivity and biological effects.
(1R,2R)-1-Amino-1-(3,4-dibromophenyl)propan-2-OL: A bromine-substituted analog with distinct chemical and biological properties.
Uniqueness: The unique combination of the amino, hydroxyl, and dichlorophenyl groups in (1R,2R)-1-Amino-1-(3,4-dichlorophenyl)propan-2-OL contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3,4-dichlorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
RSGQLIOPPQBDNG-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)Cl)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)Cl)Cl)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-4-chloro-2-methylbenzo[D]thiazol-5-amine](/img/structure/B13036139.png)
![2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13036149.png)
![tert-butylN-{3-aminobicyclo[1.1.1]pentan-1-yl}-N-methylcarbamate](/img/structure/B13036155.png)
